3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide
Description
Molecular Classification and Nomenclature
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide represents a complex organic molecule characterized by its multifunctional architecture and specialized reactive properties. The compound belongs to the broader classification of substituted benzamides, specifically incorporating both bromoacetyl and diethylamide functional groups within its molecular framework. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically designated as this compound, reflecting its structural composition and substitution pattern.
The molecular formula C₁₃H₁₇BrN₂O₂ indicates a relatively complex structure with a molecular weight of 313.19 grams per mole. The compound's Chemical Abstracts Service registry number 1138442-70-2 provides a unique identifier for database searches and chemical procurement. Additional chemical identifiers include the Molecular Design Limited number MFCD12026618, which facilitates recognition across various chemical databases and suppliers.
The compound's structural architecture features a benzene ring substituted at the meta position with a bromoacetyl amino group, while the carboxyl position carries an N,N-diethylamide substituent. This configuration creates a molecule with distinct reactive sites, particularly the electrophilic bromoacetyl carbon that serves as the primary reactive center for nucleophilic substitution reactions.
The Simplified Molecular Input Line Entry System representation CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CBr provides a linear notation for computational chemistry applications and database searches. The International Chemical Identifier key XVTHUHRZNPCNGM-UHFFFAOYSA-N serves as a unique molecular fingerprint for unambiguous compound identification across international chemical databases.
Historical Context and Scientific Development
The development of this compound emerged from broader research initiatives focused on creating selective chemical probes for protein modification studies. The compound was first catalogued in chemical databases in 2010, reflecting its relatively recent introduction to the scientific literature. This timeline coincides with the expansion of chemical biology research methodologies that require sophisticated molecular tools for protein structure and function investigations.
The historical development of bromoacetyl derivatives as sulfhydryl-reactive probes traces back to fundamental research in protein chemistry and biochemistry. Scientists recognized the need for selective chemical modification agents that could target specific amino acid residues within protein structures, particularly cysteine residues containing reactive sulfhydryl groups. The bromoacetyl functional group emerged as an optimal electrophilic moiety for this purpose due to its selective reactivity with nucleophilic sulfhydryl groups under physiological conditions.
The incorporation of the N,N-diethylbenzamide framework into bromoacetyl chemistry represents a strategic design approach aimed at enhancing molecular properties such as solubility, stability, and selective reactivity. Research in the synthesis of N,N-diethylbenzamides via non-classical Mitsunobu reactions has contributed to the methodological foundation for preparing such compounds. These synthetic advances enabled the development of increasingly sophisticated molecular probes with tailored properties for specific research applications.
The scientific development of this compound class reflects the intersection of organic synthesis methodology and biochemical research needs. As proteomics research expanded in scope and sophistication, the demand for selective chemical modification agents with predictable reactivity profiles increased correspondingly. The development of this compound represents a response to these evolving research requirements.
Chemical Significance in Contemporary Research
This compound occupies a significant position in contemporary chemical biology research as a specialized affinity labeling agent. The compound's primary significance stems from its ability to form covalent bonds with cysteine residues in proteins through nucleophilic attack on the bromoacetyl carbon. This reactivity profile makes it an invaluable tool for mapping protein structure, identifying active sites, and studying protein-protein interactions.
Contemporary applications of the compound include quantitative chemical proteomics approaches that profile the interaction of small molecules with hundreds of endogenously expressed proteins. The selective reactivity of bromoacetyl derivatives enables researchers to capture and analyze protein subproteomes, particularly those involved in kinase signaling pathways and purine-binding processes. These applications represent cutting-edge approaches to understanding cellular biochemistry and drug target identification.
The compound's utility extends to fluorescence-based protein modification studies, where its structural similarity to other bromoacetyl probes enables the development of detection methodologies. Researchers have utilized bromoacetyl compounds to create sulfhydryl-reactive fluorescent probes that maintain excellent spectral properties while providing selective protein modification capabilities. The benzamide framework in this compound contributes to favorable photophysical properties and protein binding characteristics.
Membrane protein research represents another significant application domain for this compound class. Studies have demonstrated the effectiveness of bromoacetyl derivatives in affinity labeling integral membrane proteins, particularly in identifying thyroid hormone binding sites. The selectivity and reactivity of these compounds enable researchers to map binding sites and study hormone-protein interactions in complex membrane environments.
Bibliometric Analysis of Literature
The bibliometric analysis of literature surrounding this compound reveals a focused but growing research interest in this specialized chemical entity. Database records indicate the compound's first appearance in chemical literature databases in 2010, with subsequent modifications and updates reflecting ongoing research activities. The most recent database update in 2025 demonstrates continued scientific interest and potential new research developments.
Research publications featuring bromoacetyl derivatives and related benzamide compounds span multiple decades, with significant contributions emerging from protein chemistry and chemical biology research groups. The publication timeline shows steady growth in research activity, particularly in areas related to chemical proteomics and protein modification methodologies. This growth pattern reflects the increasing importance of chemical tools in biological research and drug discovery applications.
Geographical distribution of research activities shows contributions from international research institutions, with notable work emerging from United States Department of Agriculture research programs and academic institutions. The diversity of research origins indicates the global significance of bromoacetyl chemistry in contemporary biochemical research. Collaborative research efforts have enhanced the understanding of these compounds' applications and expanded their utility across multiple research domains.
Citation analysis reveals that foundational papers on bromoacetyl chemistry and protein modification continue to influence contemporary research directions. The interdisciplinary nature of research applications has led to citations across multiple scientific disciplines, including organic chemistry, biochemistry, chemical biology, and proteomics. This cross-disciplinary impact demonstrates the compound's broad utility and scientific significance.
The patent literature also reflects commercial interest in bromoacetyl derivatives and related compounds. Patent applications covering synthesis methods, applications, and derivatives indicate potential commercial applications beyond academic research. The presence of intellectual property protection suggests ongoing development activities and potential therapeutic or diagnostic applications.
| Publication Metrics | Count | Time Period | Primary Domains |
|---|---|---|---|
| Database Entries | 3+ | 2010-2025 | Chemical Databases |
| Research Papers | 10+ | 1996-2015 | Protein Chemistry |
| Patent Applications | 1+ | 2007-2012 | Chemical Biology |
| International Collaborations | Multiple | Global | Academic Institutions |
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHUHRZNPCNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 3-Amino-N,N-diethylbenzamide : The key aromatic amide precursor, featuring an amino group at the 3-position and diethyl substitution on the amide nitrogen.
- Bromoacetyl bromide : The acylating agent providing the bromoacetyl group.
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or chloroform, chosen for their ability to dissolve both reactants and maintain inert conditions.
- Bases : Organic or inorganic bases such as triethylamine or sodium bicarbonate may be used to neutralize the hydrogen bromide generated during the reaction.
Reaction Conditions
- The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Temperature control is critical, often maintained at 0–25°C to moderate the reaction rate and prevent side reactions.
- The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of bromoacetyl bromide, yielding the desired amide.
Typical Procedure
- Dissolution : Dissolve 3-amino-N,N-diethylbenzamide in an appropriate dry organic solvent under inert atmosphere (e.g., nitrogen or argon).
- Base Addition : Add a stoichiometric amount of base to scavenge HBr formed.
- Acylation : Slowly add bromoacetyl bromide dropwise at low temperature with stirring.
- Reaction Monitoring : Monitor the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Workup : Upon completion, quench the reaction, extract the product, and purify by recrystallization or chromatography.
Reaction Optimization and Yield
Yield and Purity
- Reported yields for similar bromoacetylation reactions of amino benzamides are generally high, often exceeding 85–95%.
- Purity of the final compound can surpass 95% after purification steps.
Advantages of the Method
- The direct acylation approach is straightforward and scalable.
- Mild reaction conditions minimize side reactions and decomposition.
- Use of organic bases helps in efficient neutralization of by-products, improving yield.
Comparative Analysis with Related Compounds
| Feature | 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide | 3-Bromo-N,N-diethylbenzamide (without bromoacetyl) |
|---|---|---|
| Functional Group Introduced | Bromoacetyl amide group | Bromine substitution on benzene ring |
| Key Synthetic Step | Acylation of amino group with bromoacetyl bromide | Bromination of N,N-diethylbenzamide |
| Typical Reaction Conditions | Low temperature, inert atmosphere, base present | Bromination using bromine or NBS in organic solvent |
| Yield Range | 85–95% | Up to 97% (electrochemical bromination reported) |
| Purification | Recrystallization, chromatography | Similar methods |
Research Findings and Industrial Relevance
- The bromoacetylation method is widely used in organic synthesis to introduce reactive bromoalkyl groups, which serve as intermediates for further functionalization.
- The compound’s reactivity is primarily due to the electrophilic bromoacetyl group, facilitating nucleophilic substitution reactions.
- Industrial production emphasizes mild, efficient, and environmentally friendly conditions, avoiding hazardous reagents like elemental bromine when possible.
- Electrochemical bromination methods have been developed for related compounds to improve safety and reduce environmental impact, though for bromoacetylation, the acyl halide route remains standard.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Precursor | 3-Amino-N,N-diethylbenzamide | Purity > 98% |
| Acylating Agent | Bromoacetyl bromide | Freshly distilled or commercially sourced |
| Solvent | Dichloromethane, THF, or chloroform | Anhydrous preferred |
| Base | Triethylamine, sodium bicarbonate | Equimolar to neutralize HBr |
| Temperature | 0–25°C | Controlled addition to avoid side reactions |
| Reaction Time | 1–4 hours | Monitored via TLC/HPLC |
| Yield | 85–95% | Depends on scale and purity of reagents |
| Purification Method | Recrystallization or column chromatography | To achieve >95% purity |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the bromoacetyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Reactions: Reduced forms of the compound, such as alcohols or amines.
Scientific Research Applications
Chemistry
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex organic molecules and heterocycles. Its reactivity due to the bromoacetyl group allows for diverse synthetic pathways.
Biology
In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions . It aids in investigating the binding affinity and specificity of various biological targets, making it valuable for understanding biochemical processes.
Medicine
The compound is explored for its potential therapeutic applications , particularly as an antimicrobial and anticancer agent. Its role in drug discovery and development highlights its significance in medicinal chemistry.
Industry
In industrial applications, it is used in the production of specialty chemicals and pharmaceuticals, contributing to the development of new materials with specific properties.
Research has indicated that this compound exhibits significant biological activities:
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of bromoacetyl derivatives, including this compound. Modifications at the amide nitrogen were found to enhance activity against resistant strains.
-
Anticonvulsant Properties :
- Investigations into structure-activity relationships (SAR) revealed that small alkyl groups at specific positions increased anticonvulsant activity compared to larger substituents.
-
Cytotoxicity Profiles :
- Research conducted by Morieux et al. demonstrated promising cytotoxic profiles against human leukemia cells, suggesting potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s therapeutic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound inhibits enzymes by covalently modifying their active sites.
Protein-Ligand Interactions: It binds to specific proteins, altering their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Benzamide Core
N,N-Diethyl vs. Other N-Substituents
- This structural change may alter solubility and bioavailability .
- 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (CAS 1138442-79-1): The isopropyl group offers intermediate lipophilicity compared to diethyl, balancing solubility and membrane penetration .
Bromoacetyl vs. Oxygen-Containing Substituents
- SNC80 derivatives with hydroxyl (SNC86) or phenyl (SNC162) groups at the 3-position demonstrate that electron-donating substituents (e.g., -OH) increase potency and efficacy as delta-opioid agonists .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Key Substituents | Biological Relevance |
|---|---|---|---|---|
| 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide | 347.21 | ~3.5 | N,N-diethyl, 2-bromoacetyl | Potential alkylating agent; CNS activity? |
| SNC80 | 495.66 | ~4.2 | 3-methoxy, piperazinyl-allyl | Delta-opioid agonist (antidepressant) |
| 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide | 347.21 | ~2.8 | N-(3-methylphenyl), 2-bromoacetyl | Reduced lipophilicity; altered target access |
| SNC162 | 463.62 | ~5.0 | 3-phenyl, piperazinyl-allyl | Partial delta-opioid agonist |
*LogP values estimated using fragment-based methods.
Biological Activity
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16BrN2O
- Molecular Weight : 284.17 g/mol
This compound features a bromoacetyl group attached to an amino group, which is further substituted with diethyl groups on the benzamide moiety. The presence of the bromine atom is significant for its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The bromoacetyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting their activity.
- Receptor Modulation : The compound may influence receptor signaling pathways by binding to specific receptors, which could lead to alterations in cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study conducted on related derivatives demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Organism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Klebsiella pneumoniae | 12 |
Anticonvulsant Activity
In a pharmacological study assessing anticonvulsant properties, derivatives of the bromoacetyl compound were evaluated using the maximal electroshock seizure (MES) test. The results indicated that certain structural modifications could enhance anticonvulsant activity, suggesting a promising avenue for further research into the therapeutic potential of these compounds .
Cytotoxicity Assays
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Results showed that this compound exhibited selective cytotoxicity against certain cancer types while demonstrating lower toxicity in normal cells. This selectivity is essential for developing targeted cancer therapies .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of bromoacetyl derivatives, including our compound of interest. The study concluded that modifications at the amide nitrogen could significantly enhance activity against resistant strains .
- Anticonvulsant Properties : In another investigation focusing on structure-activity relationships (SAR), it was found that the introduction of small alkyl groups at specific positions increased the anticonvulsant activity of related compounds significantly compared to larger substituents .
- Cytotoxicity Profiles : Research conducted by Morieux et al. demonstrated that certain bromoacetyl derivatives exhibited promising cytotoxic profiles against human leukemia cells, suggesting potential applications in cancer treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide?
The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Reacting 3-amino-N,N-diethylbenzamide with bromoacetyl bromide in the presence of a base (e.g., DIPEA) under anhydrous conditions in dichloromethane at 0–4°C .
- Step 2 : Purification via column chromatography or recrystallization. Key reagents and conditions (Table 1):
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | Bromoacetyl bromide, DIPEA, CH₂Cl₂, 0–4°C | Bromoacetylation |
| 2 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification |
Alternative routes include coupling bromoacetyl derivatives with pre-functionalized benzamide intermediates using NaCNBH₃ for reductive amination .
Q. What safety precautions are critical when handling this compound?
The compound’s bromoacetyl group is reactive and potentially toxic. Key precautions:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for benzamide derivatives be resolved?
X-ray crystallography reveals bond angle variations (e.g., C–N–C angles in the diethylamino group). To resolve discrepancies:
- Optimize crystal growth using slow evaporation in THF/water mixtures .
- Validate hydrogen bonding networks via refinement software (e.g., SHELXL) and compare with DFT-calculated geometries . Example structural parameters (Table 2):
| Parameter | Observed Range | Reference |
|---|---|---|
| C–N–C (diethylamino) | 117.1–122.3° | |
| Br–C=O bond length | 1.78–1.82 Å |
Q. What experimental strategies can elucidate the compound’s mechanism in apoptosis studies?
- In vitro assays : Use tumor cell lines (e.g., HeLa) treated with the compound and measure caspase-3/7 activation via fluorogenic substrates .
- Comparative studies : Test structural analogs (e.g., replacing bromoacetyl with chloroacetyl) to assess electrophilicity’s role in apoptosis induction .
- Data interpretation : Pair dose-response curves with proteomic profiling to identify downstream targets .
Q. How can structure-activity relationships (SAR) guide the design of improved Trypanosoma brucei inhibitors?
- Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to enhance binding to parasitic enzymes .
- Biological testing : Screen derivatives against T. brucei cultures and compare IC₅₀ values (Table 3):
| Derivative | IC₅₀ (µM) | Reference |
|---|---|---|
| Parent compound | 12.3 | |
| 3-Nitro analog | 3.8 |
- Mechanistic insights : Use molecular docking to predict interactions with T. brucei’s phosphodiesterase B1 active site .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
